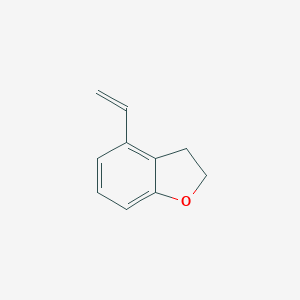

4-Vinyl-2,3-dihydrobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZOPMPOGRQZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2CCOC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466043 | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230642-84-9 | |

| Record name | 4-Ethenyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Vinyl-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinyl-2,3-dihydrobenzofuran is a key building block in the synthesis of various pharmacologically active molecules. Its strategic importance necessitates robust and scalable synthetic routes. This technical guide provides a comprehensive overview of the core mechanisms for the synthesis of 4-vinyl-2,3-dihydrobenzofuran, focusing on three primary methodologies: a pilot-scale synthesis employing imidate ester chemistry, palladium-catalyzed Heck cross-coupling, and the olefination of 2,3-dihydrobenzofuran-4-carbaldehyde via Wittig or Grignard reactions. This document furnishes detailed mechanistic pathways, experimental protocols derived from published literature, and quantitative data to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Pilot-Scale Synthesis via Imidate Ester Chemistry and Phase-Transfer Catalysis

A practical and cost-effective method for the large-scale production of 4-vinyl-2,3-dihydrobenzofuran has been developed, proceeding in a two-step telescoped process from 2,3-bis(2-hydroxyethyl)phenol. This route is notable for its high yields (83-90%) and avoidance of distillation for the final product purification.[1]

Synthesis Mechanism

The synthesis begins with the reaction of 2,3-bis(2-hydroxyethyl)phenol with a Vilsmeier reagent, which is generated in situ from a suitable amide (like N,N-dimethylformamide) and an activating agent (e.g., phosphorus oxychloride or oxalyl chloride). This forms a bis-imidate intermediate. A sequential intramolecular cyclization and chloride displacement then occurs to yield 4-(2-chloroethyl)-2,3-dihydrobenzofuran. The final step is a dehydrohalogenation reaction, facilitated by a phase-transfer catalyst, to generate the desired 4-vinyl-2,3-dihydrobenzofuran.

Experimental Protocol

Step 1: Synthesis of 4-(2-chloroethyl)-2,3-dihydrobenzofuran (Telescoped)

-

To a solution of 2,3-bis(2-hydroxyethyl)phenol in a suitable solvent, the Vilsmeier reagent is added at a controlled temperature.

-

The reaction mixture is stirred until the formation of the bis-imidate intermediate is complete (monitored by TLC or HPLC).

-

The reaction is then heated to facilitate the intramolecular cyclization and chloride displacement.

-

Upon completion, the reaction mixture is worked up with an aqueous extraction to remove impurities. The organic layer containing the crude 4-(2-chloroethyl)-2,3-dihydrobenzofuran is carried forward without isolation.[1]

Step 2: Phase-Transfer Catalyzed Dehydrohalogenation

-

To the organic solution from the previous step, an aqueous solution of a strong base (e.g., sodium hydroxide) is added.

-

A phase-transfer catalyst (e.g., a quaternary ammonium salt) is introduced to the biphasic mixture.

-

The mixture is vigorously stirred at a suitable temperature until the elimination reaction is complete.

-

The organic layer is then separated, washed, dried, and the solvent is evaporated to yield high-quality 4-vinyl-2,3-dihydrobenzofuran without the need for distillation.[1]

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | 83-90% | [1] |

| Starting Material | 2,3-bis(2-hydroxyethyl)phenol | [1] |

| Key Reagents | Vilsmeier Reagent, Phase-Transfer Catalyst | [1] |

| Purification | Aqueous Extraction | [1] |

Heck Cross-Coupling Reaction

The Heck reaction provides a direct method to form the vinyl group by coupling a halo-substituted 2,3-dihydrobenzofuran with ethylene gas.[2][3] This palladium-catalyzed reaction is a powerful tool for C-C bond formation.[4]

Synthesis Mechanism

The catalytic cycle of the Heck reaction involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 4-halo-2,3-dihydrobenzofuran, forming a Pd(II) complex.

-

Coordination and Insertion: Ethylene coordinates to the palladium center, followed by migratory insertion of the ethylene into the Pd-C bond.

-

β-Hydride Elimination: A hydrogen atom from the ethyl group is eliminated, forming the vinyl group and a palladium-hydride species.

-

Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.

Experimental Protocol

-

A pressure vessel is charged with 4-halo-2,3-dihydrobenzofuran (e.g., 4-bromo-2,3-dihydrobenzofuran), a palladium catalyst (e.g., palladium acetate), a suitable ligand (e.g., a phosphine), and a base (e.g., triethylamine) in an appropriate solvent.

-

The vessel is purged and then pressurized with ethylene gas.

-

The reaction mixture is heated with stirring for a specified time until the starting material is consumed.

-

After cooling and venting the ethylene, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is then subjected to a standard workup procedure, including extraction and solvent removal.

-

The crude product is purified by distillation or chromatography to yield 4-vinyl-2,3-dihydrobenzofuran.[2][5]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Halo-2,3-dihydrobenzofuran | [2][3] |

| Coupling Partner | Ethylene | [2] |

| Catalyst | Palladium compound (e.g., Pd(OAc)2) | [4] |

| Base | Organic or inorganic base | [4] |

| Purification | Distillation | [3] |

Olefination of 2,3-Dihydrobenzofuran-4-carbaldehyde

A common and versatile laboratory-scale approach involves the conversion of the aldehyde functionality of 2,3-dihydrobenzofuran-4-carbaldehyde into a vinyl group. This can be achieved through several olefination reactions, most notably the Wittig reaction and a Grignard reaction followed by elimination.

Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt (e.g., methyltriphenylphosphonium bromide) and a strong base. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Process for production of 4-vinyl-2,3-dihydrobenzofuran | Semantic Scholar [semanticscholar.org]

- 3. CN101925589A - Process for producing 4-vinyl-2, 3-dihydrobenzofuran - Google Patents [patents.google.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Wittig Reaction [organic-chemistry.org]

Spectroscopic Profile of 4-Vinyl-2,3-dihydrobenzofuran: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for 4-Vinyl-2,3-dihydrobenzofuran, a key intermediate in organic synthesis. Due to the limited public availability of experimental spectra, this document outlines the expected spectroscopic characteristics based on the compound's structure and provides standardized protocols for obtaining such data.

Chemical Identity and Properties

4-Vinyl-2,3-dihydrobenzofuran, also known as 4-ethenyl-2,3-dihydro-1-benzofuran, is a heterocyclic compound with the molecular formula C₁₀H₁₀O. Its chemical structure consists of a dihydrobenzofuran core substituted with a vinyl group at the 4-position.

| Property | Value |

| CAS Number | 230642-84-9 |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Monoisotopic Mass | 146.0732 Da |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and dihydrofuran protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.2 | m | 3H | Aromatic protons (H-5, H-6, H-7) |

| ~6.7-6.9 | dd | 1H | Vinyl proton (-CH=CH₂) |

| ~5.6-5.8 | d | 1H | Vinyl proton (=CH₂ - trans) |

| ~5.2-5.4 | d | 1H | Vinyl proton (=CH₂ - cis) |

| ~4.6 | t | 2H | Methylene protons (-O-CH₂-) |

| ~3.2 | t | 2H | Methylene protons (-Ar-CH₂-) |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals corresponding to the ten carbon atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |

| ~159-161 | Quaternary | C-7a (Aromatic C-O) |

| ~136-138 | CH | Vinyl (-C H=CH₂) |

| ~130-132 | Quaternary | C-3a (Aromatic C-C) |

| ~128-130 | CH | Aromatic CH |

| ~125-127 | CH | Aromatic CH |

| ~120-122 | Quaternary | C-4 (Aromatic C-Vinyl) |

| ~115-117 | CH₂ | Vinyl (=C H₂) |

| ~109-111 | CH | Aromatic CH |

| ~71-73 | CH₂ | -O-C H₂- |

| ~29-31 | CH₂ | -Ar-C H₂- |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group | Vibration Mode |

| 3080-3010 | Medium | =C-H | Stretching |

| 2950-2850 | Medium | -C-H | Stretching |

| 1630-1610 | Medium | C=C | Stretching (Vinyl) |

| 1590-1450 | Strong | C=C | Stretching (Aromatic) |

| 1260-1200 | Strong | C-O-C | Asymmetric Stretching |

| 990 and 910 | Strong | =C-H | Out-of-plane Bending (Vinyl) |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z (Predicted) | Relative Intensity | Assignment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 131 | Medium | [M - CH₃]⁺ |

| 118 | High | [M - C₂H₄]⁺ (Loss of ethylene) |

| 115 | Medium | [M - OCH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for 4-Vinyl-2,3-dihydrobenzofuran.

Synthesis of 4-Vinyl-2,3-dihydrobenzofuran

A common synthetic route to 4-Vinyl-2,3-dihydrobenzofuran involves a palladium-catalyzed cross-coupling reaction, such as a Heck or Stille coupling, between a 4-halo-2,3-dihydrobenzofuran (e.g., 4-bromo-2,3-dihydrobenzofuran) and a vinylating agent (e.g., vinyltributylstannane or ethylene).

Example Procedure (Heck Reaction):

-

To a solution of 4-bromo-2,3-dihydrobenzofuran in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).

-

Add the vinylating agent, such as potassium vinyltrifluoroborate.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-Vinyl-2,3-dihydrobenzofuran.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Vinyl-2,3-dihydrobenzofuran in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm and a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.

-

-

Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. Perform a background scan of the empty salt plates before running the sample.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

-

Ionization: Use a standard ionization technique, most commonly Electron Ionization (EI) at 70 eV.

-

Detection: Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of 4-Vinyl-2,3-dihydrobenzofuran.

Caption: Synthetic workflow for 4-Vinyl-2,3-dihydrobenzofuran.

Caption: Workflow for spectroscopic analysis.

Physical and chemical properties of 4-Vinyl-2,3-dihydrobenzofuran

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Vinyl-2,3-dihydrobenzofuran, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, synthesis methodologies, and its role as a key intermediate in the pharmaceutical industry.

Core Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Boiling Point | 244.265 °C at 760 mmHg | [1] |

| Density | 1.079 g/cm³ | [1] |

| Refractive Index | 1.6 | [1] |

| Flash Point | 95.024 °C | [1] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% - 99% | [2] |

Solubility: Qualitative solubility information suggests that 4-Vinyl-2,3-dihydrobenzofuran is soluble in alcohols. However, specific quantitative solubility data in common laboratory solvents such as methanol, ethanol, DMSO, and chloroform is not extensively reported in the available literature.

Spectral Data: Detailed experimental ¹H NMR, ¹³C NMR, and IR spectral data with peak assignments for 4-Vinyl-2,3-dihydrobenzofuran are not publicly available in the searched scientific databases and chemical supplier information. While commercial suppliers indicate the availability of such data upon request, it is not published for general access.[2][3]

Chemical Structure

Experimental Protocols: Synthesis of 4-Vinyl-2,3-dihydrobenzofuran

Several synthetic routes to 2,3-dihydrobenzofurans have been developed, with some specifically tailored for the production of the 4-vinyl derivative.

1. Palladium-Catalyzed Heck-Type Reaction:

A common industrial method involves the reaction of 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium catalyst and a base. This process is often followed by distillation to purify the crude 4-Vinyl-2,3-dihydrobenzofuran.

-

Starting Material: 4-bromo-2,3-dihydrobenzofuran

-

Reagents: Ethylene, Palladium compound (e.g., Palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine).

-

Solvent: A mixture of an organic solvent (e.g., acetonitrile) and water.

-

Reaction Conditions: The reaction is typically carried out in an autoclave under a nitrogen atmosphere, followed by the introduction of ethylene gas. The mixture is heated to facilitate the reaction.

-

Work-up and Purification: After the reaction, the mixture is cooled, and the organic layer is separated. The crude product is then purified by distillation under reduced pressure.

2. Two-Step Telescoped Synthesis:

A practical and scalable synthesis has been reported that avoids the use of organotin reagents.

-

Step 1: Formation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran:

-

Starting Material: 2,3-bis(2-hydroxyethyl)phenol.

-

Reagents: Vilsmeier reagent (generated in situ from a chlorinating agent like phosphorus oxychloride and a formamide).

-

Process: The starting triol is treated with the Vilsmeier reagent, leading to the formation of a bis-imidate intermediate. This intermediate undergoes sequential ring closure and chloride displacement to yield 4-(2-chloroethyl)-2,3-dihydrobenzofuran. This intermediate is typically not isolated.

-

-

Step 2: Dehydrohalogenation:

-

Reagents: A base (e.g., potassium hydroxide) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Process: The crude 4-(2-chloroethyl)-2,3-dihydrobenzofuran from the previous step undergoes dehydrohalogenation using a phase-transfer catalyst to yield 4-Vinyl-2,3-dihydrobenzofuran. This method is noted for being cost-effective and producing a high-quality product without the need for distillation.

-

Relevance in Drug Development: Intermediate for Tasimelteon

4-Vinyl-2,3-dihydrobenzofuran is a crucial intermediate in the synthesis of Tasimelteon, a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder. The vinyl group provides a reactive handle for further chemical transformations to build the final drug molecule.

The biological activity of Tasimelteon stems from its agonistic effects on melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the brain. The activation of these receptors helps to regulate and synchronize the body's internal clock with the 24-hour day-night cycle.

References

In-Depth Technical Guide: Characterization of CAS Number 230642-84-9 (4-Vinyl-2,3-dihydrobenzofuran)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the chemical compound with CAS number 230642-84-9, identified as 4-Vinyl-2,3-dihydrobenzofuran. This compound is a key intermediate in the synthesis of Tasimelteon, a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.[1][2][3] This document details its physicochemical properties, provides experimental protocols for its synthesis and characterization, and illustrates its role in a significant synthetic pathway.

Core Data Presentation

The quantitative data for 4-Vinyl-2,3-dihydrobenzofuran are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 230642-84-9 | [4][5] |

| IUPAC Name | 4-Ethenyl-2,3-dihydro-1-benzofuran | [4] |

| Synonyms | 4-Vinyl-2,3-dihydrobenzofuran, 4-Ethenyl-2,3-dihydro-benzofuran | [4][6] |

| Molecular Formula | C₁₀H₁₀O | [1][5] |

| Molecular Weight | 146.19 g/mol | [1][7] |

| Appearance | Solid or Liquid | [8][9] |

| Boiling Point | 244.265 °C at 760 mmHg | [9] |

| Flash Point | 95.024 °C | [4] |

| Density | 1.079 g/cm³ | [9] |

| Storage | 2-8°C Refrigerator or -20°C, stored under nitrogen | [4][6] |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| Topological Polar Surface Area | 9.2 Ų | [7] |

| InChIKey | WLZOPMPOGRQZCJ-UHFFFAOYSA-N | [4] |

| SMILES | C=CC1=C2CCOC2=CC=C1 | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving 4-Vinyl-2,3-dihydrobenzofuran are provided below.

Synthesis: Epoxidation of 4-Vinyl-2,3-dihydrobenzofuran

This protocol is adapted from the synthesis of a Tasimelteon intermediate as described in patent CN105949153A.[8]

Objective: To convert the vinyl group of 4-Vinyl-2,3-dihydrobenzofuran into an epoxide ring.

Materials:

-

4-Vinyl-2,3-dihydrobenzofuran (I)

-

Acetonitrile

-

30% Hydrogen Peroxide

-

Sodium Bicarbonate

-

Saturated Sodium Bisulfite solution

-

Ethyl Acetate

-

Water

-

Saturated Brine

-

100 mL single-necked flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 100 mL single-necked flask, add 4-Vinyl-2,3-dihydrobenzofuran (5.0 g, 34.2 mmol), acetonitrile (25 mL), 30% hydrogen peroxide (20.8 mL), and sodium bicarbonate (11.5 g, 136.8 mmol).

-

Stir the mixture at room temperature for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Quench the reaction by the dropwise addition of a saturated sodium bisulfite solution.

-

Extract the mixture with ethyl acetate (100 mL).

-

Wash the organic phase sequentially with water (50 mL) and saturated brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography (eluent: ethyl acetate/petroleum ether = 10:1, v/v) to yield the epoxidized product (II).

Analytical Characterization

The following are representative protocols for the analytical characterization of 4-Vinyl-2,3-dihydrobenzofuran based on standard methods for analogous compounds.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of 4-Vinyl-2,3-dihydrobenzofuran.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or 600 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

For ¹H NMR, typical acquisition parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, with a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled sequence should be used.

-

Process the spectra using appropriate software. Chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

b) High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 4-Vinyl-2,3-dihydrobenzofuran.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile phase: Acetonitrile and Water

Procedure:

-

Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.

-

Prepare working standards by diluting the stock solution with the mobile phase.

-

Set the HPLC conditions as follows:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection Wavelength: Determined by UV scan (e.g., 254 nm or 310 nm).

-

Injection Volume: 10 µL.

-

-

Inject the sample and standards and record the chromatograms.

-

Calculate the purity based on the peak area percentage.

c) Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern of 4-Vinyl-2,3-dihydrobenzofuran.

Instrumentation:

-

GC-MS system with an electron ionization (EI) source.

-

Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

Set the GC-MS conditions as follows:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

MS Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-400.

-

-

Inject the sample and acquire the data.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway involving 4-Vinyl-2,3-dihydrobenzofuran and a general workflow for its analytical characterization.

Caption: Synthetic pathway to Tasimelteon from 4-Vinyl-2,3-dihydrobenzofuran.

Caption: General workflow for the analytical characterization of 4-Vinyl-2,3-dihydrobenzofuran.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. ias.ac.in [ias.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Ethenyl-2,3-dihydrobenzofuran,98% (stabilized with TBC) | 230642-84-9 [sigmaaldrich.com]

The Natural Occurrence of Dihydrobenzofuran Lignans: A Technical Guide for Researchers

An in-depth exploration of the natural sources, biosynthesis, and biological activities of dihydrobenzofuran lignans, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Dihydrobenzofuran lignans represent a significant class of naturally occurring phenolic compounds characterized by a core 2,3-dihydrobenzofuran ring system. These compounds, biosynthesized in plants through the oxidative coupling of phenylpropanoid precursors, have garnered substantial interest in the scientific community due to their diverse and potent biological activities. This technical guide delves into the natural occurrence of dihydrobenzofuran lignans, their biosynthetic pathways, detailed experimental protocols for their isolation and characterization, and their interactions with key cellular signaling pathways.

Natural Abundance and Distribution

Dihydrobenzofuran lignans are found in a variety of plant species, often as constituents of resins, heartwood, leaves, and roots. Notable examples include compounds isolated from the "Dragon's Blood" resin of Croton species and the leaves of Mitrephora teysmannii. The quantitative occurrence of these lignans can vary significantly depending on the plant species, geographical location, and extraction methodology.

| Dihydrobenzofuran Lignan | Plant Source | Plant Part | Reported Yield/Concentration | Reference(s) |

| 3',4-O-dimethylcedrusin | Croton lechleri | Latex | 7.6 g of powdered latex from 50 mL of raw latex.[1] | [1][2] |

| Mitredrusin | Mitrephora teysmannii | Leaves | Data not available | [3] |

| (-)-3′,4-di-O-methylcedrusin | Mitrephora teysmannii | Leaves | Data not available | [3] |

Table 1: Quantitative Occurrence of Selected Dihydrobenzofuran Lignans in Natural Sources. Note: Quantitative data for many dihydrobenzofuran lignans is not consistently reported in the literature, highlighting an area for future research.

Biosynthesis of the Dihydrobenzofuran Core

The biosynthesis of dihydrobenzofuran lignans originates from the phenylpropanoid pathway, with monolignols such as coniferyl alcohol serving as the primary building blocks. The key step in the formation of the characteristic dihydrobenzofuran ring is the stereospecific oxidative coupling of two monolignol radicals. This reaction is mediated by laccases or peroxidases, which generate the radicals, and dirigent proteins (DIRs), which guide the stereoselective coupling to form specific lignan structures. The initial coupling often leads to intermediates like pinoresinol, which can then undergo further enzymatic modifications to yield a variety of lignan skeletons, including the dihydrobenzofuran core.

Caption: General biosynthetic pathway of dihydrobenzofuran lignans.

Experimental Protocols

Isolation of 3',4-O-dimethylcedrusin from Croton lechleri Latex

The isolation of 3',4-O-dimethylcedrusin from the latex of Croton lechleri (Dragon's Blood) typically involves a multi-step extraction and chromatographic purification process.[1]

1. Latex Preparation and Initial Extraction:

-

Lyophilize 50 mL of raw Croton lechleri latex to obtain a reddish powder (approximately 7.6 g).[1]

-

Suspend a portion of the powdered latex (e.g., 3.0 g) in distilled water (150 mL) and acidify with concentrated HCl.[1]

-

Perform a continuous liquid-liquid extraction with chloroform for 12 hours to remove non-polar compounds.[1]

-

Adjust the pH of the aqueous layer to 8 with concentrated NH₄OH and perform a second continuous extraction with chloroform for 12 hours to obtain a basic fraction.[1]

2. Chromatographic Purification:

-

The purification of the target lignan from the crude extract is typically achieved using a combination of chromatographic techniques. While the specific details for 3',4-O-dimethylcedrusin are not fully elaborated in the provided search results, a general approach for lignan purification is as follows:

-

Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a gradient of solvents, such as n-hexane and ethyl acetate, to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the lignan-containing fractions using preparative or semi-preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

3. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to determine the chemical structure. 2D NMR experiments such as COSY, HSQC, and HMBC are used for detailed structural assignments.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using techniques like ESI-MS.

General Workflow for Dihydrobenzofuran Lignan Isolation

Caption: A typical workflow for the isolation of dihydrobenzofuran lignans.

Signaling Pathways and Molecular Targets

A significant body of research has focused on the anticancer properties of dihydrobenzofuran lignans. One of the primary mechanisms of action is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these lignans disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Caption: Signaling pathway of dihydrobenzofuran lignans inhibiting tubulin polymerization.

Conclusion

Dihydrobenzofuran lignans are a promising class of natural products with significant potential for drug development. Their natural occurrence, coupled with their potent biological activities, makes them attractive targets for further research. This technical guide provides a foundational understanding of these compounds, from their origins in nature to their molecular mechanisms of action. The detailed experimental approaches outlined herein offer a starting point for researchers aiming to isolate and characterize these valuable molecules. Future investigations focusing on the quantitative analysis of these lignans in various plant sources and the elucidation of their full range of biological activities will be crucial for unlocking their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - A new dihydrobenzofuran lignan and potential α-glucosidase inhibitory activity of isolated compounds from Mitrephora teysmannii - Taylor & Francis Group - Figshare [tandf.figshare.com]

Retrosynthetic Analysis of 4-Vinyl-2,3-dihydrobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinyl-2,3-dihydrobenzofuran is a valuable synthetic intermediate in medicinal chemistry and materials science. Its strategic importance necessitates robust and scalable synthetic routes. This technical guide provides an in-depth retrosynthetic analysis of 4-vinyl-2,3-dihydrobenzofuran, exploring key bond disconnections and strategic transformations. Detailed experimental protocols for pivotal reactions, quantitative data summaries, and visual representations of synthetic pathways are presented to facilitate practical application in a research and development setting.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged motif found in numerous biologically active natural products and pharmaceutical agents.[1] The addition of a vinyl group at the 4-position provides a versatile handle for further chemical elaboration, making 4-vinyl-2,3-dihydrobenzofuran a sought-after building block.[2] This document outlines two primary retrosynthetic strategies for the synthesis of this target molecule, focusing on practical and scalable methodologies.

Retrosynthetic Strategy I: Late-Stage Vinyl Group Installation

This approach prioritizes the initial construction of the 2,3-dihydrobenzofuran core, followed by the introduction of the vinyl functionality. This strategy is advantageous as it allows for the synthesis of a common intermediate that can be diversified.

Disconnection Approach

The primary disconnection is the C-C bond of the vinyl group, suggesting a Heck reaction or a Wittig-type olefination.

Caption: Retrosynthesis via late-stage vinyl group installation.

Key Transformations

2.2.1. Heck Reaction

The palladium-catalyzed Heck reaction is a powerful method for the vinylation of aryl halides.[3][4] In this context, 4-halo-2,3-dihydrobenzofuran can react with ethylene gas in the presence of a palladium catalyst and a base to yield the target molecule.[5]

2.2.2. Wittig Reaction

The Wittig reaction provides a classic and reliable method for converting aldehydes and ketones into alkenes.[6][7] 4-Formyl-2,3-dihydrobenzofuran can be reacted with a methylidene phosphorane (generated from a methyltriphenylphosphonium salt) to form the terminal vinyl group.

Retrosynthetic Strategy II: Ring Formation with Pre-installed Vinyl Precursor

This strategy involves the cyclization of a precursor that already contains a latent or protected form of the vinyl group. A notable example is the synthesis from 2,3-bis(2-hydroxyethyl)phenol.[2]

Disconnection Approach

The key disconnection involves the ether linkage of the dihydrobenzofuran ring and the C-C bond of the vinyl precursor sidechain.

Caption: Retrosynthesis via cyclization of a vinyl precursor.

Key Transformations

3.2.1. Cyclization and Chlorination

Treatment of 2,3-bis(2-hydroxyethyl)phenol with a Vilsmeier reagent can lead to the in situ formation of a bis-imidate intermediate. This intermediate then undergoes sequential ring closure and chloride displacement to form 4-(2-chloroethyl)-2,3-dihydrobenzofuran.[2]

3.2.2. Dehydrohalogenation

The final step is an elimination reaction to form the vinyl group. This can be effectively achieved through dehydrohalogenation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran using a base, often under phase-transfer catalysis conditions to enhance efficiency and yield.[2]

Quantitative Data Summary

| Strategy | Key Reaction | Starting Material | Product | Yield (%) | Reference |

| Strategy I | Heck Reaction | 4-Halo-2,3-dihydrobenzofuran | 4-Vinyl-2,3-dihydrobenzofuran | Not specified | [5] |

| Strategy II | Cyclization/Chlorination & Dehydrohalogenation (Telescoped) | 2,3-Bis(2-hydroxyethyl)phenol | 4-Vinyl-2,3-dihydrobenzofuran | 83-90 | [2] |

Experimental Protocols

Protocol for Heck Reaction (Illustrative)

This is a general protocol based on the principles of the Heck reaction.

Reaction Workflow:

Caption: Workflow for the Heck vinylation reaction.

Detailed Methodology:

-

Reactant Preparation: To a pressure vessel is added 4-bromo-2,3-dihydrobenzofuran (1.0 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

-

Reaction Execution: The vessel is sealed and purged with ethylene gas, then pressurized to the desired pressure (e.g., 2-5 bar). The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, the vessel is carefully vented. The reaction mixture is filtered to remove the catalyst. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-vinyl-2,3-dihydrobenzofuran.

Protocol for Two-Step Telescoped Synthesis from 2,3-Bis(2-hydroxyethyl)phenol

This protocol is adapted from a reported pilot-scale synthesis.[2]

Reaction Workflow:

Caption: Workflow for the two-step telescoped synthesis.

Detailed Methodology:

-

Cyclization and Chlorination: In a suitable reactor, 2,3-bis(2-hydroxyethyl)phenol (1.0 eq) is dissolved in a solvent such as dichloromethane. The solution is cooled, and the Vilsmeier reagent (prepared from a suitable amide and a chlorinating agent like oxalyl chloride or phosphorus oxychloride) is added portion-wise, maintaining a low temperature. The reaction is stirred until the formation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Dehydrohalogenation: To the reaction mixture containing the intermediate, an aqueous solution of a strong base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) are added. The mixture is then heated to reflux and stirred vigorously until the elimination is complete.

-

Workup: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer may be back-extracted with the reaction solvent. The combined organic layers are washed with water and brine, then dried and concentrated to yield crude 4-vinyl-2,3-dihydrobenzofuran. The product can be further purified by distillation if necessary.[2]

Conclusion

The retrosynthetic analysis of 4-vinyl-2,3-dihydrobenzofuran reveals multiple viable synthetic pathways. The late-stage vinylation via a Heck reaction offers flexibility, while the telescoped cyclization-elimination route from 2,3-bis(2-hydroxyethyl)phenol presents a highly efficient and scalable process with excellent reported yields.[2] The choice of strategy will depend on factors such as the availability of starting materials, desired scale, and the need for analogue synthesis. The detailed protocols and data provided herein serve as a comprehensive resource for the practical synthesis of this important intermediate.

References

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Process for production of 4-vinyl-2,3-dihydrobenzofuran | Semantic Scholar [semanticscholar.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Vinyl-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Vinyl-2,3-dihydrobenzofuran. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. This analysis is intended to serve as a valuable reference for researchers working with this and related molecules in fields such as medicinal chemistry, materials science, and organic synthesis.

Predicted ¹H NMR Spectral Data

The predicted quantitative ¹H NMR data for 4-Vinyl-2,3-dihydrobenzofuran are summarized in the table below. These predictions are based on the analysis of structurally similar compounds, including 2,3-dihydrobenzofuran and styrene derivatives.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~4.6 | Triplet (t) | J ≈ 8.7 |

| H-3 | ~3.2 | Triplet (t) | J ≈ 8.7 |

| H-5 | ~7.1 | Doublet (d) | J ≈ 7.5 |

| H-6 | ~6.8 | Triplet (t) | J ≈ 7.5 |

| H-7 | ~6.9 | Doublet (d) | J ≈ 7.5 |

| H-1' | ~6.7 | Doublet of doublets (dd) | J ≈ 17.6, 10.9 |

| H-2' (trans) | ~5.7 | Doublet (d) | J ≈ 17.6 |

| H-2' (cis) | ~5.2 | Doublet (d) | J ≈ 10.9 |

Molecular Structure and Proton Labeling

The structure of 4-Vinyl-2,3-dihydrobenzofuran with the assigned proton labels for NMR analysis is depicted in the following diagram.

Caption: Molecular structure of 4-Vinyl-2,3-dihydrobenzofuran with proton labeling.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Vinyl-2,3-dihydrobenzofuran can be divided into two main regions: the aliphatic region, corresponding to the protons of the dihydrofuran ring, and the aromatic/vinylic region, which includes the protons on the benzene ring and the vinyl group.

-

Dihydrofuran Ring Protons (H-2 and H-3):

-

The two methylene protons at the 2-position (H-2), being adjacent to the oxygen atom, are expected to be the most deshielded of the aliphatic protons, with a predicted chemical shift of around 4.6 ppm. Due to coupling with the adjacent H-3 protons, this signal is expected to appear as a triplet.

-

The methylene protons at the 3-position (H-3) are predicted to resonate at approximately 3.2 ppm. This signal will also appear as a triplet due to coupling with the H-2 protons. The vicinal coupling constant (³J) between H-2 and H-3 is expected to be around 8.7 Hz.

-

-

Aromatic Protons (H-5, H-6, and H-7):

-

The aromatic region will display signals for the three protons on the benzene ring.

-

H-5, being ortho to the vinyl group, is expected to be the most deshielded of the aromatic protons, with a predicted chemical shift of about 7.1 ppm, appearing as a doublet.

-

H-7, also in an ortho position relative to the dihydrofuran ring fusion, is predicted to resonate around 6.9 ppm as a doublet.

-

The H-6 proton, situated meta to both substituents, is expected to appear as a triplet at approximately 6.8 ppm. The coupling constants between adjacent aromatic protons are typically in the range of 7-8 Hz.

-

-

Vinyl Group Protons (H-1', H-2' cis, and H-2' trans):

-

The vinyl group protons will give rise to a characteristic set of signals in the downfield region of the spectrum.

-

The proton on the α-carbon of the vinyl group (H-1') is expected to resonate at around 6.7 ppm. This proton is coupled to both of the terminal vinyl protons (H-2' cis and H-2' trans), resulting in a doublet of doublets.

-

The two terminal vinyl protons (H-2') are diastereotopic. The proton trans to the aromatic ring (H-2' trans) is predicted to appear at a higher chemical shift (around 5.7 ppm) compared to the cis proton (H-2' cis) at about 5.2 ppm. Both will appear as doublets due to coupling with H-1'.

-

The coupling constants for the vinyl group are predicted to be approximately 17.6 Hz for the trans coupling (J_trans) and 10.9 Hz for the cis coupling (J_cis).

-

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general methodology for acquiring the ¹H NMR spectrum of a solid organic compound like 4-Vinyl-2,3-dihydrobenzofuran.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of 4-Vinyl-2,3-dihydrobenzofuran.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

- Cap the NMR tube and gently agitate to ensure complete dissolution and a homogeneous solution.

2. NMR Spectrometer Setup:

- The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

- The spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity and spectral resolution.

3. Data Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used for ¹H NMR acquisition.

- Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range for most organic molecules.

- Acquisition Time: An acquisition time of 2-4 seconds is standard.

- Relaxation Delay: A relaxation delay of 1-2 seconds should be used to allow for adequate relaxation of the protons between scans.

- Number of Scans: The number of scans can be varied depending on the sample concentration. For a sample of this concentration, 8 to 16 scans should provide a spectrum with a good signal-to-noise ratio.

- Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

- The acquired free induction decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).

- Processing steps include Fourier transformation, phase correction, and baseline correction.

- The spectrum is then referenced to the internal standard (TMS at 0.00 ppm).

- Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

- Peak picking is carried out to determine the precise chemical shifts, and coupling constants are measured from the splitting patterns.

Logical Workflow for Spectral Interpretation

The process of interpreting an unknown ¹H NMR spectrum to elucidate a molecular structure follows a logical progression.

Caption: Workflow for ¹H NMR spectral interpretation.

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Vinyl-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinyl-2,3-dihydrobenzofuran is a key chemical intermediate in the synthesis of pharmaceutically active compounds, most notably the melatonin receptor agonist tasimelteon. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for comprehending its reactivity, designing efficient synthetic routes, and for the rational design of novel derivatives with desired biological activities. This technical guide provides a detailed overview of the molecular structure and conformational landscape of 4-Vinyl-2,3-dihydrobenzofuran, drawing upon available data for the parent 2,3-dihydrobenzofuran scaffold and established principles of conformational analysis. While experimental data for the title compound is limited, this guide offers valuable insights based on analogous systems and computational chemistry approaches.

Molecular Structure

The molecular structure of 4-Vinyl-2,3-dihydrobenzofuran consists of a bicyclic system where a benzene ring is fused to a five-membered dihydrofuran ring. A vinyl substituent is attached at the C4 position of the benzene ring.

While a definitive crystal structure for 4-Vinyl-2,3-dihydrobenzofuran is not publicly available, the structural parameters of the 2,3-dihydrobenzofuran core can be inferred from studies on the parent molecule and related derivatives. The five-membered dihydrofuran ring is nearly planar, though slight puckering may occur. The fusion with the benzene ring imparts significant rigidity to the core structure.

Tabulated Structural Data (Estimated)

Table 1: Estimated Bond Lengths for the 2,3-Dihydrobenzofuran Core

| Bond | Estimated Length (Å) |

| C7a-O1 | 1.37 |

| O1-C2 | 1.43 |

| C2-C3 | 1.52 |

| C3-C3a | 1.51 |

| C3a-C7a | 1.39 |

| C3a-C4 | 1.40 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C7 | 1.39 |

| C7-C7a | 1.40 |

| C4-C8 (vinyl) | 1.47 |

| C8=C9 (vinyl) | 1.34 |

Table 2: Estimated Bond Angles for the 2,3-Dihydrobenzofuran Core

| Angle | Estimated Angle (°) |

| C7a-O1-C2 | 108.0 |

| O1-C2-C3 | 105.0 |

| C2-C3-C3a | 104.0 |

| C3-C3a-C7a | 111.0 |

| C3a-C7a-O1 | 112.0 |

| C3a-C4-C5 | 118.0 |

| C4-C5-C6 | 121.0 |

| C5-C6-C7 | 120.0 |

| C6-C7-C7a | 119.0 |

| C7-C7a-C3a | 122.0 |

| C3a-C4-C8 (vinyl) | 121.0 |

| C5-C4-C8 (vinyl) | 121.0 |

| C4-C8=C9 (vinyl) | 125.0 |

Conformational Analysis

The conformational flexibility of 4-Vinyl-2,3-dihydrobenzofuran primarily arises from the rotation around the single bond connecting the vinyl group to the aromatic ring (C4-C8). The 2,3-dihydrobenzofuran ring system itself is relatively rigid and expected to be nearly planar.

The orientation of the vinyl group relative to the bicyclic core can be described by the dihedral angle defined by atoms C5-C4-C8-C9. Two principal conformations can be envisioned:

-

Planar (s-cis and s-trans): In these conformations, the vinyl group lies in the same plane as the benzene ring. This allows for maximum conjugation between the π-systems of the vinyl group and the aromatic ring, which is an electronically favorable interaction. However, steric hindrance between the vinyl group and the hydrogen atom at the C5 position or the dihydrofuran ring may destabilize the perfectly planar arrangement.

-

Non-planar: Rotation around the C4-C8 bond would lead to a non-planar conformation. This would reduce steric strain but at the cost of decreased π-conjugation.

Computational studies on analogous vinyl-substituted aromatic compounds suggest that the lowest energy conformation is likely to be nearly planar, with a small out-of-plane twist to alleviate steric interactions. The rotational barrier for the vinyl group is expected to be relatively low.

Experimental Protocols

To definitively determine the molecular structure and conformation of 4-Vinyl-2,3-dihydrobenzofuran, experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.

Hypothetical Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of 4-Vinyl-2,3-dihydrobenzofuran would be grown by slow evaporation of a suitable solvent (e.g., hexane, ethanol) or by slow cooling of a saturated solution.

-

Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This refinement process would yield precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Visualization of Molecular Structure and Conformation

The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and a logical workflow for its conformational analysis.

Caption: Molecular structure of 4-Vinyl-2,3-dihydrobenzofuran.

Potential Biological Activity of 4-Vinyl-2,3-dihydrobenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of biological activities. This structural unit serves as a versatile template in medicinal chemistry, with derivatives demonstrating potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. This technical guide focuses on the prospective biological activities of 4-vinyl-2,3-dihydrobenzofuran derivatives. While direct experimental data on this specific substitution pattern is limited in publicly available literature, this document extrapolates the potential activities based on the established biological profiles of structurally related 2,3-dihydrobenzofuran and benzofuran derivatives. Furthermore, it provides detailed experimental protocols and outlines key signaling pathways to guide future research and drug development efforts for this promising class of compounds.

Potential Biological Activities and Quantitative Data from Related Derivatives

Although specific data for 4-vinyl-2,3-dihydrobenzofuran derivatives are not extensively documented, the broader class of benzofuran and dihydrobenzofuran derivatives has been evaluated for several biological activities. The data presented in the following tables are for various substituted benzofuran and 2,3-dihydrobenzofuran derivatives and are intended to provide a comparative basis for the potential efficacy of 4-vinyl analogs.

Anticancer Activity

Numerous benzofuran and 2,3-dihydrobenzofuran derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Benzofuran and 2,3-Dihydrobenzofuran Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydrobenzofuran | Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzo-furan-3-carboxylate | Oral Cancer (CAL-27) | 48.52 ± 0.95 | [1] |

| Dihydrobenzofuran | (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid | Oral Cancer (CAL-27) | 86.95 ± 4.39 | [1] |

| Benzofuran | Benzofuran-oxadiazole hybrid (5d) | Lung Cancer (A549) | 6.3 ± 0.7 | [2] |

| Benzofuran | Benzofuran-2-carboxamide derivative (50g) | Colon Cancer (HCT-116) | 0.87 | [3] |

| Benzofuran | Benzofuran-2-carboxamide derivative (50g) | Cervical Cancer (HeLa) | 0.73 | [3] |

| Benzofuran | Benzofuran-2-carboxamide derivative (50g) | Lung Cancer (A549) | 0.57 | [3] |

| Benzofuran | 3-Methylbenzofuran derivative (16b) | Lung Cancer (A549) | 1.48 | [4] |

| Benzofuran | Benzofuran-chalcone derivative (33d) | Melanoma (A-375) | 4.15 | [3] |

| Benzofuran | Benzofuran-chalcone derivative (33d) | Breast Cancer (MCF-7) | 3.22 | [3] |

| Benzofuran | Benzofuran-chalcone derivative (33d) | Lung Cancer (A-549) | 2.74 | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of dihydrobenzofuran derivatives has been linked to the inhibition of key inflammatory mediators and enzymes, such as nitric oxide (NO) and cyclooxygenases (COX).

Table 2: Anti-inflammatory Activity of Selected Benzofuran and 2,3-Dihydrobenzofuran Derivatives

| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |

| Benzofuran | Aza-benzofuran (Compound 1) | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [5] |

| Benzofuran | Aza-benzofuran (Compound 4) | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [5] |

| Dihydrobenzofuran | Fluorinated dihydrobenzofuran (Compound 2) | PGE2 Inhibition (LPS-stimulated macrophages) | 1.92 | [6] |

| Dihydrobenzofuran | Fluorinated dihydrobenzofuran (Compound 3) | PGE2 Inhibition (LPS-stimulated macrophages) | 1.48 | [6] |

| Dihydrobenzofuran | Fluorinated dihydrobenzofuran (Compound 2) | NO Inhibition (LPS-stimulated macrophages) | 2.4 | [6] |

| Dihydrobenzofuran | Fluorinated dihydrobenzofuran (Compound 3) | NO Inhibition (LPS-stimulated macrophages) | 5.2 | [6] |

| Dihydrobenzofuran | 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis Inhibition | More potent than Diclofenac | [5] |

Antimicrobial Activity

Certain benzofuran derivatives have shown inhibitory activity against various bacterial and fungal strains. The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran | Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [5] |

| Benzofuran | Aza-benzofuran (Compound 1) | Escherichia coli | 25 | [5] |

| Benzofuran | Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [5] |

| Benzofuran | Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5 | [5] |

| Benzofuran | Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5-25 | [5] |

| Benzofuran | Benzofuran-triazine hybrid (8e) | Escherichia coli | 32 | [7] |

| Benzofuran | Benzofuran-triazine hybrid (8e) | Bacillus subtilis | 125 | [7] |

| Benzofuran | Benzofuran-triazine hybrid (8e) | Staphylococcus aureus | 32 | [7] |

| Benzofuran | Benzofuran-triazine hybrid (8e) | Salmonella enteritidis | 32 | [7] |

Antioxidant Activity

The antioxidant properties of phenolic compounds, including some benzofuran derivatives, are attributed to their ability to scavenge free radicals. The vinyl group in the 4-position of the dihydrobenzofuran ring might influence this activity. Studies on 4-vinyl derivatives of other phenolic compounds have shown notable antioxidant effects.

Table 4: Antioxidant Activity of Selected 4-Vinyl Phenolic Compounds (for comparative purposes)

| Compound | Assay | Activity | Reference |

| 4-Vinylguaiacol (4-VG) | DPPH Radical Scavenging | Weaker than corresponding phenolic acid in polar medium | [8] |

| 4-Vinylguaiacol (4-VG) | Alkylperoxyl Radical Scavenging (emulsion) | Higher than corresponding phenolic acid | [8] |

| 4-Vinylcatechol (4-VC) | DPPH Radical Scavenging | Weaker than corresponding phenolic acid in polar medium | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of 4-vinyl-2,3-dihydrobenzofuran derivatives.

Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

a. Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

b. Protocol:

-

Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the 4-vinyl-2,3-dihydrobenzofuran derivatives in DMSO. Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

a. Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium

-

FBS

-

Penicillin-Streptomycin solution

-

LPS from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

b. Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 4-vinyl-2,3-dihydrobenzofuran derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Absorbance Measurement: After 15 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

a. Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

96-well microtiter plates

-

Microplate reader or visual inspection

b. Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Prepare serial two-fold dilutions of the 4-vinyl-2,3-dihydrobenzofuran derivatives in MHB in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

a. Materials:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Test compounds

-

Ascorbic acid or Trolox (positive control)

-

96-well plates or spectrophotometer cuvettes

b. Protocol:

-

Reaction Mixture: Mix various concentrations of the 4-vinyl-2,3-dihydrobenzofuran derivatives with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

Potential Signaling Pathways

The biological activities of benzofuran derivatives are often attributed to their interaction with specific cellular signaling pathways. The NF-κB and MAPK pathways are critical in regulating inflammation and cell proliferation and are potential targets for 4-vinyl-2,3-dihydrobenzofuran derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Its inhibition can lead to a reduction in the expression of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

Conclusion and Future Directions

The 2,3-dihydrobenzofuran scaffold is a promising starting point for the development of novel therapeutic agents. While there is a lack of direct experimental evidence for the biological activities of 4-vinyl-2,3-dihydrobenzofuran derivatives, the extensive research on related compounds suggests a strong potential for anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The vinyl substitution at the 4-position offers a site for further chemical modification, potentially allowing for the fine-tuning of activity and selectivity.

Future research should focus on the synthesis of a library of 4-vinyl-2,3-dihydrobenzofuran derivatives and their systematic evaluation using the experimental protocols outlined in this guide. Investigating their effects on the NF-κB and MAPK signaling pathways will be crucial in elucidating their mechanisms of action. Additionally, computational studies, including molecular docking and ADMET prediction, can aid in the rational design of more potent and selective derivatives. Such a multidisciplinary approach will be essential to unlock the full therapeutic potential of this intriguing class of compounds.

References

- 1. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2,3-Dihydrobenzofurans: A Technical Guide to Its Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies leading to this important molecular framework, presenting key quantitative data, detailed experimental protocols, and mechanistic insights.

A Historical Journey: From Classical Rearrangements to Modern Catalysis

The story of 2,3-dihydrobenzofuran synthesis is one of evolving chemical ingenuity. Early strategies relied on fundamental organic reactions, gradually paving the way for more sophisticated and efficient catalytic methods.

A pivotal moment in the journey was the discovery of the Claisen rearrangement by Rainer Ludwig Claisen in 1912.[1][2][3] This powerful carbon-carbon bond-forming reaction, originally observed in the thermal rearrangement of allyl vinyl ethers, was extended to allyl phenyl ethers.[1][2][3] Heating an allyl phenyl ether triggers a[4][4]-sigmatropic rearrangement to furnish an o-allylphenol intermediate, which can then undergo intramolecular cyclization to afford the 2,3-dihydrobenzofuran core. This classical approach laid the groundwork for many subsequent synthetic strategies.

The mid to late 20th century saw the development of various intramolecular cyclization strategies. These methods typically involve the formation of a key bond to close the five-membered dihydrofuran ring. A common approach has been the acid-catalyzed cyclization of o-allylphenols, where a proton source facilitates the intramolecular attack of the phenolic oxygen onto the double bond of the allyl group.

The advent of transition-metal catalysis in the latter half of the 20th century revolutionized organic synthesis, and the construction of 2,3-dihydrobenzofurans was no exception. Palladium, rhodium, ruthenium, and copper catalysts have all been employed to facilitate highly efficient and selective cyclizations.[4][5][6] These methods often proceed under milder conditions and with greater functional group tolerance compared to their classical counterparts. Palladium-catalyzed processes, in particular, have been extensively developed, including intramolecular Heck reactions, Wacker-type cyclizations, and carboalkoxylation of 2-allylphenols.[4][7]

More recent advancements have focused on developing asymmetric syntheses to access enantiomerically pure 2,3-dihydrobenzofurans, which is crucial for the development of chiral drugs. Furthermore, novel strategies involving visible-light-mediated reactions and the use of ortho-quinone methide intermediates have emerged, offering even more diverse and powerful tools for constructing this important heterocyclic system.[8][9]

Core Synthetic Strategies: A Quantitative Overview

The following tables summarize quantitative data for key synthetic methodologies, providing a comparative overview of their efficiencies and conditions.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features | Reference(s) |

| Claisen Rearrangement & Cyclization | Thermal (neat) or Lewis Acid (e.g., BCl₃) | High-boiling solvent (e.g., N,N-diethylaniline) or CH₂Cl₂ | 180-250 (Thermal) or -78 to rt (Lewis Acid) | 1-24 | 60-90 | Classical method; high temperatures for thermal variant; Lewis acids allow for milder conditions. | [10] |

| Palladium-Catalyzed Carboalkoxylation | Pd(OAc)₂, CPhos | Toluene | 98 | 16 | 70-90 | Couples 2-allylphenols with aryl triflates; good diastereoselectivity. | [7] |

| Rhodium-Catalyzed C-H Activation | [RhCp*Cl₂]₂, AgSbF₆ | 1,2-Dichloroethane | 80 | 12 | 65-95 | Direct functionalization of C-H bonds; good functional group tolerance. | [5] |

| Visible-Light-Mediated Radical Cyclization | Ru(bpy)₃Cl₂ | Acetonitrile | Room Temperature | 24 | 50-80 | Mild reaction conditions; utilizes photoredox catalysis. | [9] |

| o-Quinone Methide Generation | Ag₂O | Dichloromethane | Room Temperature | 12 | 70-95 | In situ generation of reactive intermediates; good for substituted phenols. | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for representative synthetic procedures.

Protocol 1: Classical Thermal Claisen Rearrangement and Cyclization of Allyl Phenyl Ether

This two-step procedure first involves the thermal rearrangement of allyl phenyl ether to o-allylphenol, followed by acid-catalyzed cyclization.

Step 1: Thermal Claisen Rearrangement to o-Allylphenol

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place allyl phenyl ether (10.0 g, 74.5 mmol).

-

Heat the flask in an oil bath to 200-220 °C.

-

Maintain this temperature for 6-8 hours, monitoring the reaction progress by TLC (thin-layer chromatography).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The crude o-allylphenol can be purified by vacuum distillation.

Step 2: Acid-Catalyzed Cyclization to 2,3-Dihydro-2-methylbenzofuran

-

To a solution of o-allylphenol (5.0 g, 37.3 mmol) in toluene (50 mL), add a catalytic amount of p-toluenesulfonic acid (0.35 g, 1.86 mmol).

-

Heat the mixture to reflux (approximately 110 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2,3-dihydro-2-methylbenzofuran by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Intramolecular Carboalkoxylation of a 2-Allylphenol[7]

This modern approach utilizes a palladium catalyst to achieve a highly efficient and diastereoselective cyclization.

-

To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol %) and the ligand CPhos (18.6 mg, 0.04 mmol, 4 mol %).

-

Seal the vial with a septum and purge with argon.

-